Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

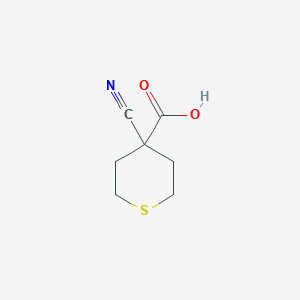

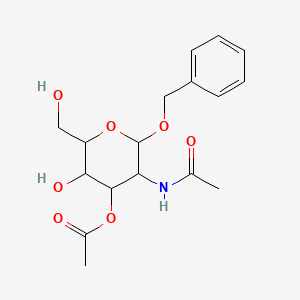

The molecular structure of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate consists of a phenyl group attached to a 4-chloro-2,5-dimethoxybenzenesulfonate group . The molecular formula is C14H13ClO5S .Chemical Reactions Analysis

The specific chemical reactions involving Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to scientific literature or databases .Physical And Chemical Properties Analysis

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate has a molecular weight of 328.76. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .Applications De Recherche Scientifique

Herbicide Development and Spectral Analysis

Research into chlorohydroxybenzenesulfonyl derivatives, which are structurally related to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, has revealed their potential as herbicides. The study by Cremlyn and Cronje (1979) focuses on the synthesis of various sulfonyl chlorides derived from chlorohydroxybenzenes, exploring their reactivity and spectral characteristics, which are crucial for developing effective herbicidal compounds (Cremlyn & Cronje, 1979).

Antitumor Agents

The stereochemistry of dihydrofolate reductase inhibitor antitumor agents, including compounds structurally similar to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, has been studied for their potential use in cancer chemotherapy. Camerman, Smith, and Camerman (1978) determined the crystal and molecular structures of two compounds, showcasing their relevance as reversible and irreversible inhibitors of dihydrofolate reductase, which is promising for cancer treatment (Camerman, Smith, & Camerman, 1978).

Cancer Therapeutics

The structure-activity relationships of arylsulfonamide analogs, including 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have been explored for their inhibitory effect on the HIF-1 pathway, antagonizing tumor growth in animal models of cancer. This research by Mun et al. (2012) highlights the potential of chemically modified Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate derivatives in cancer therapy (Mun et al., 2012).

Antioxidant Additives for Lubricating Oils

Habib, Hassan, and El‐Mekabaty (2014) have synthesized and evaluated quinazolone derivatives, including compounds related to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, as antioxidant and corrosion inhibitors for gasoline lubricating oil. Their findings suggest the utility of these compounds in enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Anthelmintic and Anti-inflammatory Activities

Shetty, Khazi, and Ahn (2010) have prepared and characterized new imidazothiazole sulfides and sulfones derived from 3,4-dimethoxy-phenyl compounds, demonstrating their significant anthelmintic and anti-inflammatory activities. This suggests the potential application of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate derivatives in developing new therapeutic agents (Shetty, Khazi, & Ahn, 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

phenyl 4-chloro-2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-18-12-9-14(13(19-2)8-11(12)15)21(16,17)20-10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQZCDGWBDPOOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2625864.png)

![2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2625866.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)

![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)

![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)

![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)